molecular formula C12H16N2 B2831842 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine CAS No. 478259-40-4

2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Cat. No.: B2831842
CAS No.: 478259-40-4
M. Wt: 188.274
InChI Key: YSMROCLUYGLMMJ-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine is a heterocyclic amine compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen atoms

Scientific Research Applications

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine typically involves multi-step organic reactions. One common method is the reduction of carbazole derivatives. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be achieved using hydrogenation in the presence of a palladium catalyst . Another approach involves the Suzuki cross-coupling reaction, where boronic esters are coupled with halogenated carbazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert carbazole derivatives into hexahydrocarbazole compounds.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenated carbazole derivatives can undergo substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
  • 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde

Uniqueness

2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine is unique due to its specific structural features, which confer distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

IUPAC Name

5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMROCLUYGLMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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